Sitamaquine tosylate

Visceral leishmaniasis Phase II clinical trial Oral chemotherapy

Sitamaquine tosylate (WR 6026 tosylate) is the preferred reference standard for visceral leishmaniasis in vivo pharmacology, offering documented Phase II efficacy (80–92% cure) as an oral comparator. The tosylate salt form was explicitly selected to overcome hygroscopicity and polymorphic instability of the dihydrochloride, ensuring reproducible lot-to-lot performance and extended shelf life—critical for multi-arm preclinical studies.

Molecular Formula C28H41N3O4S
Molecular Weight 515.7 g/mol
CAS No. 1019640-33-5
Cat. No. B1371909
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSitamaquine tosylate
CAS1019640-33-5
Molecular FormulaC28H41N3O4S
Molecular Weight515.7 g/mol
Structural Identifiers
SMILESCCN(CC)CCCCCCNC1=CC(=CC2=C(C=CN=C12)C)OC.CC1=CC=C(C=C1)S(=O)(=O)O
InChIInChI=1S/C21H33N3O.C7H8O3S/c1-5-24(6-2)14-10-8-7-9-12-22-20-16-18(25-4)15-19-17(3)11-13-23-21(19)20;1-6-2-4-7(5-3-6)11(8,9)10/h11,13,15-16,22H,5-10,12,14H2,1-4H3;2-5H,1H3,(H,8,9,10)
InChIKeyLOBPWLFCZDGYKW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Sitamaquine Tosylate (CAS 1019640-33-5): Oral 8-Aminoquinoline Antileishmanial Agent


Sitamaquine tosylate (WR 6026 tosylate, CAS 1019640-33-5) is an orally active 8-aminoquinoline analog that functions as an antileishmanial and antiplasmodial agent [1]. As a lipophilic weak base, it rapidly accumulates in acidic compartments of Leishmania parasites, primarily within acidocalcisomes, and exerts its parasiticidal effect by potently inhibiting mitochondrial respiratory chain complex II (succinate dehydrogenase), leading to apoptosis-like parasite death . The compound has been evaluated in Phase II and Phase III clinical trials for the oral treatment of visceral leishmaniasis (VL) caused by Leishmania donovani [2].

Why Sitamaquine Tosylate Cannot Be Replaced by Generic 8-Aminoquinolines in Antileishmanial Research


Within the 8-aminoquinoline class, compounds such as primaquine, tafenoquine, and NPC1161 exhibit divergent antiprotozoal profiles, species-specific Leishmania potencies, and toxicity signatures that preclude interchangeable use in visceral leishmaniasis research [1]. Sitamaquine tosylate is distinguished by its clinical development specifically for VL, with documented Phase II cure rates of 80-92% in Kenyan patients [2], whereas other 8-aminoquinolines have primarily advanced in malaria prophylaxis or remain preclinical. Furthermore, the tosylate salt form was specifically selected to overcome the hygroscopicity and polymorphic instability of the dihydrochloride salt, enabling reproducible batch manufacturing and extended shelf stability—a critical procurement consideration absent from other 8-aminoquinoline salts [3].

Sitamaquine Tosylate: Quantitative Comparative Evidence Versus Clinical Antileishmanial Standards


Clinical Cure Rate of Sitamaquine Versus Amphotericin B in Visceral Leishmaniasis Patients

In a randomized, open-label Phase II study conducted in Bihar, India, sitamaquine tosylate administered orally at 2 mg/kg/day for 21 days achieved a final clinical cure rate of 85% (95% CI: 70.8-94.4%) at day 180. The comparator arm receiving intravenous amphotericin B (AmB) at 1 mg/kg every other day for 30 days achieved a cure rate of 95% (95% CI: 75.1-99.9%) [1]. While AmB showed a numerically higher point estimate of cure, the 10-percentage-point difference did not achieve statistical significance, and crucially, sitamaquine offered the advantage of oral outpatient administration versus AmB's requirement for repeated intravenous infusion [1].

Visceral leishmaniasis Phase II clinical trial Oral chemotherapy

Comparative On-Therapy Adverse Event Rates: Sitamaquine Versus Amphotericin B

In the same randomized Phase II comparative study in Bihar, on-therapy adverse events were reported in only 4 of 41 patients (10%) receiving oral sitamaquine, compared with 17 of 20 patients (85%) receiving intravenous amphotericin B [1]. The 75-percentage-point absolute reduction in adverse event incidence represents a substantial tolerability advantage for sitamaquine in this study population. The most common adverse events with sitamaquine were abdominal pain and headache, whereas amphotericin B is associated with infusion-related reactions and dose-limiting nephrotoxicity [1].

Drug safety Adverse events Tolerability

Sitamaquine's In Vitro Antileishmanial Potency Spectrum Versus Tafenoquine

Sitamaquine demonstrates in vitro activity against multiple clinically relevant Leishmania species, including L. donovani, L. infantum, L. mexicana, L. braziliensis, and L. tropica, with EC50 values ranging from 9.5 to 19.8 µM . In contrast, the related 8-aminoquinoline tafenoquine exhibits substantially greater in vitro potency against L. donovani amastigotes in macrophages, with IC50 values between 0.1 and 4.0 µM for both antimony-sensitive and antimony-resistant strains [1]. This ~5- to 200-fold difference in in vitro potency indicates that tafenoquine is more potent in cell-based assays. However, sitamaquine possesses a distinct clinical development trajectory specific to visceral leishmaniasis with documented Phase II cure rates, whereas tafenoquine's leishmanicidal activity has not advanced to VL clinical trials [2].

In vitro potency Leishmania species 8-Aminoquinoline comparison

Sitamaquine Tosylate Salt Form: Hygroscopicity and Polymorphic Stability Advantage Over Dihydrochloride

The tosylate salt of sitamaquine was specifically selected to address critical developability deficiencies of the earlier dihydrochloride salt form. According to patent documentation, the dihydrochloride salt exhibits hygroscopicity at approximately 60% relative humidity and demonstrates a tendency to form mixed polymorphic forms during manufacturing [1]. These characteristics rendered reproducible batch production of the dihydrochloride salt difficult and compromised shelf stability in tropical climates where antileishmanial drugs are most needed. The tosylate salt overcomes these limitations, enabling consistent, reproducible manufacturing and extended shelf life [1]. Commercial analytical certificates confirm sitamaquine tosylate purity specifications of ≥98% by HPLC, with defined storage conditions at 2-8°C and aqueous solubility of 15 mg/mL .

Salt selection Developability Pharmaceutical manufacturing

Sitamaquine's Pharmacokinetic Half-Life and Food-Independent Absorption Profile

In a randomized PK study in Indian VL patients, sitamaquine (2 mg/kg/day orally) demonstrated a mean apparent terminal half-life (t1/2) of 18.3-22.8 hours and its active metabolite desethyl-sitamaquine a t1/2 of 23.0-27.9 hours, supporting once-daily oral dosing [1]. In contrast, the oral antileishmanial miltefosine exhibits a substantially longer terminal half-life of approximately 150-200 hours , which, while enabling shorter treatment courses, also raises concerns regarding prolonged drug exposure and potential for resistance emergence. Critically, the study also demonstrated that food intake did not significantly affect sitamaquine or desethyl-sitamaquine pharmacokinetics, indicating that the compound can be administered without regard to meals [1].

Pharmacokinetics Oral bioavailability Dosing flexibility

Comparative Safety Profile: Treatment-Emergent Adverse Events in Network Meta-Analysis

A 2022 systematic review and network meta-analysis of 17 randomized controlled trials encompassing 5,143 visceral leishmaniasis patients evaluated efficacy and safety outcomes across multiple antileishmanial agents including amphotericin B, miltefosine, paromomycin, meglumine antimoniate, sodium stibogluconate, and sitamaquine [1]. Among all treatments analyzed, sitamaquine was associated with the highest incidence of treatment-emergent adverse events [1]. For efficacy, paromomycin had the highest probability of being the best treatment (p-score = 0.8148), followed by sodium stibogluconate (p-score = 0.7580). Sitamaquine's p-score and ranking in the efficacy analysis were not reported among the top interventions [1]. This network-level evidence indicates that while sitamaquine offers oral convenience, its overall risk-benefit profile in the pooled analysis shows higher adverse event burden compared to other VL therapeutics.

Network meta-analysis Comparative safety Visceral leishmaniasis

Sitamaquine Tosylate: Validated Research Applications Based on Quantitative Evidence


Oral 8-Aminoquinoline Reference Standard for Visceral Leishmaniasis In Vivo Studies

Sitamaquine tosylate serves as a clinically validated oral 8-aminoquinoline reference compound for in vivo visceral leishmaniasis research. With documented Phase II cure rates of 80-92% in Kenyan patients and 85% in Indian patients [1][2], it provides a benchmark for oral efficacy in Leishmania donovani infection models. Researchers evaluating novel oral antileishmanial candidates can use sitamaquine as a positive control with established clinical translation, rather than relying on 8-aminoquinolines such as primaquine or tafenoquine that lack comparable VL clinical data.

Comparative Tolerability Studies of Oral Versus Parenteral Antileishmanial Regimens

The 75-percentage-point absolute reduction in on-therapy adverse events observed with oral sitamaquine (10%) compared to intravenous amphotericin B (85%) supports its use as a comparator arm in studies evaluating tolerability and adherence advantages of oral antileishmanial regimens [1]. This differential makes sitamaquine particularly suitable for research addressing the operational feasibility of outpatient VL treatment in resource-limited endemic regions where parenteral administration is logistically challenging.

Pharmaceutical Salt Form and Stability Studies for Tropical Medicine Development

Sitamaquine tosylate represents a well-documented case study in salt form optimization for tropical disease therapeutics. The explicit patent documentation of the dihydrochloride salt's hygroscopicity at ~60% relative humidity and polymorphic instability, contrasted with the tosylate's improved developability characteristics, provides a validated reference point for pharmaceutical scientists engaged in salt screening, formulation development, and stability studies of 8-aminoquinoline derivatives intended for use in humid tropical climates [2].

Food-Effect Pharmacokinetic Modeling in Antiparasitic Drug Development

Sitamaquine's demonstrated lack of significant food effect on its pharmacokinetic profile (AUC, Cmax, t1/2, tmax) in VL patients establishes it as a useful comparator for food-effect PK studies of novel oral antiparasitic agents [1]. Its once-daily dosing schedule (t1/2 = 18.3-22.8 h for parent, 23.0-27.9 h for active metabolite) and food-independent absorption simplify dosing protocols in both preclinical and clinical research settings, enabling more straightforward study design compared to agents requiring strict fasting or fed-state administration [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

44 linked technical documents
Explore Hub


Quote Request

Request a Quote for Sitamaquine tosylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.